1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate is an organic compound that features a benzodioxole ring fused to a butenyl chain, which is further esterified with phenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate typically involves the esterification of phenylacetic acid with the corresponding alcohol, 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one: Shares the benzodioxole ring but differs in the side chain structure.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of the phenylacetate group.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate is unique due to its specific ester linkage and the presence of both benzodioxole and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5434-13-9 |
---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)but-3-enyl 2-phenylacetate |
InChI |
InChI=1S/C19H18O4/c1-2-6-16(15-9-10-17-18(12-15)22-13-21-17)23-19(20)11-14-7-4-3-5-8-14/h2-5,7-10,12,16H,1,6,11,13H2 |
InChI Key |
UAPOBXDQOKNTIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC2=C(C=C1)OCO2)OC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.